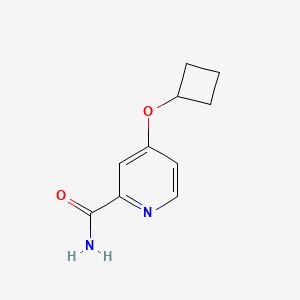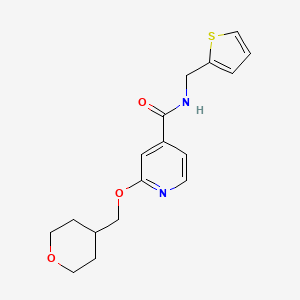
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as THP-TM and has been studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of THP-TM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in disease progression. For example, THP-TM has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in gene expression and cell signaling. Inhibition of HDACs has been shown to have anti-cancer effects and may play a role in the neuroprotective effects of THP-TM.
Biochemical and Physiological Effects
THP-TM has been shown to have various biochemical and physiological effects. In cancer research, THP-TM has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In Alzheimer's disease research, THP-TM has been shown to protect against neurotoxicity and reduce oxidative stress in animal models. In inflammation research, THP-TM has been shown to reduce inflammation and oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
One advantage of THP-TM is its potential use in the treatment of various diseases. Its ability to inhibit cell proliferation, induce apoptosis, and reduce inflammation makes it a promising candidate for drug development. However, there are limitations to using THP-TM in lab experiments. One limitation is its low solubility in water, which can make it difficult to administer in animal models. Another limitation is its potential toxicity, which requires careful dosing and monitoring.
Future Directions
There are several future directions for THP-TM research. One direction is the development of more efficient synthesis methods to improve yield and purity. Another direction is the optimization of dosing and administration in animal models to improve efficacy and reduce toxicity. Additionally, further research is needed to fully understand the mechanism of action of THP-TM and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of THP-TM involves the reaction of isonicotinoyl chloride with 2-(tetrahydro-2H-pyran-4-yl)methanol and thiophene-2-carboxaldehyde in the presence of a base. The resulting product is THP-TM, which can be purified through various methods such as column chromatography and recrystallization.
Scientific Research Applications
THP-TM has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, THP-TM has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease research, THP-TM has been studied for its neuroprotective effects and potential use in preventing cognitive decline. In inflammation research, THP-TM has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
2-(oxan-4-ylmethoxy)-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-17(19-11-15-2-1-9-23-15)14-3-6-18-16(10-14)22-12-13-4-7-21-8-5-13/h1-3,6,9-10,13H,4-5,7-8,11-12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJDPKPAQVXMDV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiophen-2-ylmethyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

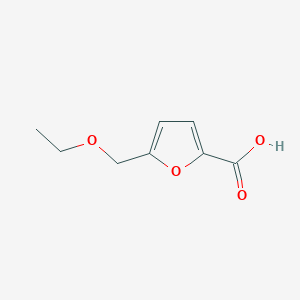
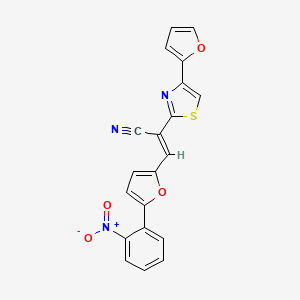

![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)
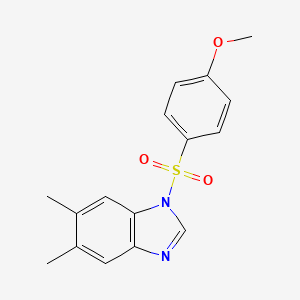
![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)
![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)


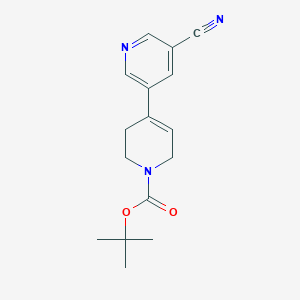
![Methyl 5-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2414135.png)
![4-chloro-1-ethyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2414138.png)
